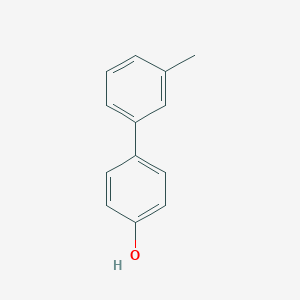

4-(3-Methylphenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Methylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 3-methylphenyl group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(3-Methylphenyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a phenol derivative reacts with a halogenated aromatic compound in the presence of a base. For example, 3-methylbromobenzene can react with phenol in the presence of a strong base like sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction of quinones derived from this compound can produce hydroquinones.

Electrophilic Aromatic Substitution: The phenol group in this compound is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidation reactions.

Reduction: Sodium borohydride and tin(II) chloride are typical reducing agents.

Electrophilic Aromatic Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound

Aplicaciones Científicas De Investigación

4-(3-Methylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.

Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: It is explored for its potential use in developing new pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of 4-(3-Methylphenyl)phenol involves its interaction with various molecular targets and pathways:

Proteolytic Activity: The compound exhibits proteolytic activity, dissolving tissue on contact via proteolysis.

Neurolysis: When injected next to a nerve, this compound produces chemical neurolysis, affecting nerve fibers.

Comparación Con Compuestos Similares

4-(3-Methylphenyl)phenol can be compared with other similar compounds, such as:

Phenol: The parent compound, phenol, is less substituted and has different reactivity and applications.

4-Methylphenol:

3-[(4-Methylphenyl)amino]phenol: This compound has an amino group instead of a hydroxyl group, leading to different chemical properties and applications.

Actividad Biológica

4-(3-Methylphenyl)phenol, also known as p-(3-methylphenyl)phenol, is an organic compound with the molecular formula C13H12O and a molecular weight of approximately 196.24 g/mol. This compound exhibits significant biological activity, particularly in the realms of anti-tumor and anti-inflammatory effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound consists of a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a methyl group and another phenyl group. This unique arrangement contributes to its reactivity and interaction with biological systems.

1. Anti-Tumor Effects

Research indicates that this compound possesses anti-tumor properties. It has been explored for its potential to inhibit tumor growth in various cancer models. For instance, studies have shown that derivatives of similar phenolic compounds can inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Compounds with similar structures have demonstrated IC50 values significantly lower than established drugs, suggesting that this compound may also exhibit comparable efficacy in inhibiting tumor growth .

2. Anti-Inflammatory Effects

Phenolic compounds, including this compound, are known to modulate inflammatory responses. They can inhibit pro-inflammatory mediators and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential against chronic inflammation-related diseases . The compound's ability to interact with transcription factors like NF-κB further underscores its role in regulating inflammatory pathways .

The mechanisms through which this compound exerts its biological effects involve:

- Proteolytic Activity : The compound demonstrates proteolytic activity, which can dissolve tissue on contact, potentially aiding in therapeutic applications related to tissue remodeling or repair .

- Neurolysis : When administered near nerve tissues, it induces chemical neurolysis, impacting nerve fibers and possibly providing insights into pain management therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other phenolic compounds:

| Compound | Anti-Tumor Activity | Anti-Inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Exhibits significant biological activities |

| Phenol | Limited | No | Less substituted; different reactivity |

| 4-Methylphenol | Moderate | Yes | Similar structure; different applications |

| 3-[(4-Methylphenyl)amino]phenol | Yes | Moderate | Contains amino group; altered properties |

Case Studies

Several studies highlight the efficacy of phenolic compounds similar to this compound in clinical settings:

- A study demonstrated that sulfamoylated derivatives of phenolic compounds exhibited potent STS inhibition in MCF-7 breast cancer cells, achieving up to 51% tumor growth inhibition without significant toxicity .

- Another investigation into the antioxidant capacities of phenolic compounds revealed their effectiveness in reducing oxidative stress markers in various disease models .

Propiedades

IUPAC Name |

4-(3-methylphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSNKPXUWEOBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362560 |

Source

|

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191724-08-0 |

Source

|

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.